1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C18H32N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(OCC)C1CN(CCC1)C(CC2)CCN2C(OC(C)(C)C)=O
. The InChI code for this compound is 1S/C18H32N2O4/c1-5-23-16(21)14-7-6-10-20(13-14)15-8-11-19(12-9-15)17(22)24-18(2,3)4/h14-15H,5-13H2,1-4H3
.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 340.46 . The storage class code for this compound is 11, which corresponds to combustible solids . The flash point of this compound is not applicable .
Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis of Biologically Active Compounds : Kong et al. (2016) synthesized a derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an important intermediate in the creation of biologically active compounds such as crizotinib. The synthesis process involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).
Formation of Complexes for Bioactive Molecules : A study by Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes starting from precursors like M(L1)(L2)(CO)3. These complexes could label bioactive molecules with monodentate or bidentate donor sites. An example includes N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide (Mundwiler et al., 2004).
Synthesis of ACC Inhibitors : The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors reported by Huard et al. (2012) involved creating a novel N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate. This research contributed to the development of potent ACC inhibitors (Huard et al., 2012).
Synthesis of Protected Guanidines : Yong et al. (1999) developed a new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]car☐amidine, for the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This reagent offered increased reactivity compared to previous ones, leading to higher yields in solution (Yong et al., 1999).
Synthesis of Fungicidal Compounds : Mao et al. (2013) synthesized a series of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds. These compounds demonstrated moderate to excellent fungicidal activity against Cercospora arachidicola Hori (Mao et al., 2013).
Safety and Hazards
This compound is classified as a combustible solid . It does not have a flash point . The safety information provided by Sigma-Aldrich indicates that this product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The safety data sheet indicates that this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds have been used as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
Based on its structural similarity to other compounds used in protacs, it can be inferred that it may act as a linker molecule, connecting a ligand that binds to the target protein with a ligand that binds to an e3 ubiquitin ligase . This facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
If used in a protac context, the result of its action would be the degradation of a specific target protein, potentially altering cellular functions associated with that protein .
Biochemische Analyse
Biochemical Properties
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound acts as a rigid linker, facilitating the formation of ternary complexes that are crucial for the degradation of target proteins. It interacts with various enzymes, proteins, and other biomolecules, impacting their 3D orientation and optimizing drug-like properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the stability and degradation of specific proteins within cells, thereby altering cellular behavior and function . Its role in targeted protein degradation makes it a valuable tool in studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism of action is crucial for the selective degradation of disease-causing proteins, making it a promising approach in drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider in experimental designs. Studies have shown that it maintains its activity over extended periods, allowing for long-term investigations into its effects on cellular function . Its stability may vary depending on storage conditions and experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces targeted protein degradation without causing significant adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of dosage optimization in preclinical studies. Understanding the dosage-response relationship is crucial for translating these findings into therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and safety. Understanding these transport mechanisms is essential for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within cells . These localization patterns are crucial for its role in targeted protein degradation and other biochemical processes.
Eigenschaften
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-11(5-7-16)17-9-10(8-15-17)12(18)19/h8-9,11H,4-7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBQTPCOHAVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.